2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid
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Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is known for its role as a protecting group in the synthesis of peptides, which are essential in various biological and chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid typically involves multiple steps. One common method includes the reaction of 9H-fluorene with methoxycarbonyl chloride to form 9-methoxycarbonylfluorene. This intermediate is then reacted with tritylamine and pentanoic acid under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis machines and high-throughput screening methods are common to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorenylmethoxycarbonyl group can be replaced under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of protein interactions and functions.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism by which 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid exerts its effects involves the protection of amino groups during peptide synthesis. The fluorenylmethoxycarbonyl group acts as a temporary protecting group that can be removed under specific conditions, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)acrylic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid
- (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid .
Uniqueness
What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid apart is its dual protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly valuable in complex peptide synthesis where multiple protecting groups are required .
Properties
Molecular Formula |
C39H36N2O4 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C39H36N2O4/c42-37(43)36(41-38(44)45-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-40-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36,40H,14,25-27H2,(H,41,44)(H,42,43) |
InChI Key |
SELQMAIKQPCTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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